1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride
CAS No.:
Cat. No.: VC18098065
Molecular Formula: C11H20Cl3N3
Molecular Weight: 300.7 g/mol
* For research use only. Not for human or veterinary use.
![1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride -](/images/structure/VC18098065.png)
Specification
Molecular Formula | C11H20Cl3N3 |
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Molecular Weight | 300.7 g/mol |
IUPAC Name | [1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]methanamine;trihydrochloride |
Standard InChI | InChI=1S/C11H17N3.3ClH/c12-8-11-5-3-7-14(11)9-10-4-1-2-6-13-10;;;/h1-2,4,6,11H,3,5,7-9,12H2;3*1H |
Standard InChI Key | UMDDTGPYHXUNOD-UHFFFAOYSA-N |
Canonical SMILES | C1CC(N(C1)CC2=CC=CC=N2)CN.Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Features
1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride (C₁₁H₁₈Cl₃N₃) is characterized by a pyrrolidine ring fused to a pyridine moiety via a methylene bridge. The trihydrochloride salt form enhances its aqueous solubility, a critical factor for bioavailability in pharmacological contexts. Key structural elements include:
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A pyrrolidine ring (five-membered saturated nitrogen heterocycle) at position 2.
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A pyridin-2-ylmethyl group attached to the pyrrolidine nitrogen.
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A methanamine side chain at the pyrrolidine’s 2-position.
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Three hydrochloride counterions neutralizing the amine groups.
The presence of multiple basic nitrogen atoms (pyridine, pyrrolidine, and primary amine) facilitates protonation under physiological conditions, making it suitable for salt formation .
Synthesis and Reaction Optimization
The synthesis of this compound typically involves multi-step reactions, leveraging nucleophilic substitutions and reductive amination. Below, we outline representative protocols derived from analogous pyridinylmethylamine syntheses :
Reductive Amination of Pyrrolidine Precursors
A common route involves condensing 2-pyrrolidone with pyridin-2-ylmethanamine under reducing conditions. For example:
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2-Pyrrolidone (1.0 equiv) reacts with pyridin-2-ylmethanamine (1.1 equiv) in isopropyl alcohol at 80°C for 18 hours .
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Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst facilitates imine reduction.
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The free base is treated with hydrochloric acid to yield the trihydrochloride salt.
Yield: Up to 91% under optimized conditions .
Substitution Reactions
Alternative methods employ halogenated intermediates:
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1-(Chloromethyl)pyrrolidine reacts with pyridin-2-ylmethanamine in tetrahydrofuran (THF) at room temperature .
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The product is purified via aqueous workup and crystallized as the trihydrochloride salt.
Reaction Conditions:
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in water (>100 mg/mL) due to ionic interactions; moderately soluble in polar organic solvents (e.g., methanol, ethanol).
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Stability: Stable under inert atmospheres at temperatures below 40°C. Prolonged exposure to moisture or light may induce decomposition.
Spectroscopic Data
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¹H NMR (500 MHz, D₂O): δ 8.45 (d, 1H, pyridine-H), 7.95 (t, 1H, pyridine-H), 7.50 (d, 1H, pyridine-H), 3.75–3.60 (m, 2H, pyrrolidine-CH₂), 3.20–2.90 (m, 4H, N-CH₂ and NH₂), 2.10–1.80 (m, 4H, pyrrolidine-CH₂) .
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IR (KBr): 3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyridine), 1450 cm⁻¹ (C-H bend).
Pharmaceutical Applications
Antimicrobial Activity
Structural analogs of this compound exhibit broad-spectrum antimicrobial properties. For instance, pyridin-2-ylmethanamine derivatives demonstrate inhibitory effects against Staphylococcus aureus (MIC = 4 µg/mL) and Escherichia coli (MIC = 8 µg/mL) . The trihydrochloride form enhances membrane permeability, potentiating efficacy.
Neurological Therapeutics
The pyrrolidine-pyridine scaffold is prevalent in dopamine receptor ligands. Preclinical studies suggest affinity for D₂ receptors (Ki = 120 nM), indicating potential in treating Parkinson’s disease or schizophrenia .
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